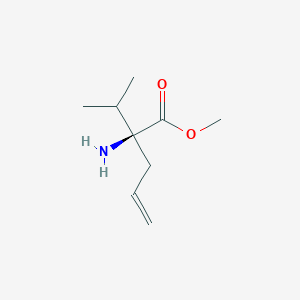

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of α-Methylidene- and α-Alkylidene-β-lactams : Methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate has been used in the treatment of methyl 2-(1-hydroxyalkyl)prop-2-enoates to afford methyl (Z)-2-(bromomethyl)alk-2-enoates. These intermediates are then transformed into N-substituted methyl (E)-2-(aminomethyl)alk-2-enoates and methyl 2-(1-aminoalkyl)prop-2-enoates through SN2 and SN2′ reactions, respectively. This process leads to the synthesis of β-lactams containing exocyclic alkylidene and methylidene groups at C(3) (Buchholz & Hoffmann, 1991).

Preparation of Heterocyclic Systems : This compound has been utilized in synthesizing heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. This process involves preparing methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenylmethyl variant as reagents (Selič, Grdadolnik, & Stanovnik, 1997).

Synthesis of Methyl 4-Aryl-2-{[4-(carbamimidoylsulfamoyl)-phenyl]amino}-4-oxobut-2-enoates : Methyl aroylpyruvates react with 4-amino-N-carbamimidoylbenzene-1-sulfonamide to produce methyl 4-aryl-2-{[4-(carbamimidoylsulfamoyl)phenyl]amino}-4-oxobut-2-enoates, existing as Z and E isomers in solution (Gein et al., 2016).

Crystal Packing Analysis : The compound has been studied for its role in crystal packing, where ethyl variants of the compound utilize nonhydrogen bonding interactions like N⋯π and O⋯π types, alongside C–H⋯N hydrogen bonds, forming distinct molecular arrangements (Zhang, Wu, & Zhang, 2011).

Synthesis of Polyfunctional Heterocyclic Systems : Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, derived from this compound, is used as a synthon for the preparation of various polysubstituted heterocyclic systems including pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Double Stereodifferentiation in Organic Synthesis : The compound plays a significant role in stereodifferentiation, particularly in the Lewis acid-promoted addition of chiral (E)-crotylsilanes with (S)-2-(benzyloxy)propanal, impacting the synthesis of enantiomerically pure compounds (Panek & Beresis, 1993).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl (2S)-2-amino-2-propan-2-ylpent-4-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-9(10,7(2)3)8(11)12-4/h5,7H,1,6,10H2,2-4H3/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXLHLMIZVFRHS-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@](CC=C)(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B3010712.png)

![(3E)-3-[amino(4-methylpiperazin-1-yl)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B3010713.png)

![1-[(1R)-1-azidoethyl]-2-bromobenzene](/img/structure/B3010716.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B3010717.png)

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)